molecular formula C14H12N2O3 B1439225 5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid CAS No. 1172009-92-5

5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid

Cat. No. B1439225
M. Wt: 256.26 g/mol
InChI Key: DNCWZMPKWOBAEG-UHFFFAOYSA-N
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Description

5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid is a compound with the molecular formula C14H12N2O3 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Physical And Chemical Properties Analysis

The physical properties of 5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid include a predicted boiling point of 398.4±37.0 °C and a predicted density of 1.346±0.06 g/cm3 . The compound has a molecular weight of 256.26 .

Scientific Research Applications

Synthesis and Characterization

  • 5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid is involved in the synthesis of various pyridine amide derivatives. These derivatives are synthesized through a simple and cost-effective method, showing potential for coordination with metal ions. This is evident from a study that synthesized four new pyridine amide derivatives through amide coupling of pyridine-2-carboxylic acid and pyridine-4-carboxylic acid chlorides with aromatic amines. The study provided detailed analysis using techniques like FT-IR, NMR spectroscopy, elemental, TGA, and X-ray analysis, confirming the formation of amide compounds with high potential for metal ion coordination (Kwiatek et al., 2017).

Crystal Structures and Electrochemical Activities

  • The compound also plays a role in forming structures that are essential in electrochemical activities. For instance, a study on Co(II) and Cu(II) complexes with 5-aminosalicylate derivatives used 5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid. The study highlighted the synthesis, crystal structures, and the electrochemical properties of these complexes, providing insights into their potential applications in electrochemistry (Zhao et al., 2013).

Antimicrobial Activity

  • Research has demonstrated the antimicrobial potential of compounds synthesized using 5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid. A study synthesized new pyridine derivatives, which were then tested for their in vitro antimicrobial activity. These compounds displayed variable and modest activity against specific strains of bacteria and fungi, indicating their potential use in antimicrobial applications (Patel et al., 2011).

Future Directions

The future directions of research on 5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid could involve further exploration of its synthesis methods, chemical reactions, and potential applications. This could include investigating its potential as a chelating agent, given the known properties of related compounds .

properties

IUPAC Name

5-[(3-methylbenzoyl)amino]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-9-3-2-4-10(7-9)13(17)16-11-5-6-12(14(18)19)15-8-11/h2-8H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCWZMPKWOBAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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